molecular formula C14H20O3 B15051641 3-(4-Methoxybenzyl)-4-methylpentanoic acid

3-(4-Methoxybenzyl)-4-methylpentanoic acid

Cat. No.: B15051641
M. Wt: 236.31 g/mol
InChI Key: FNMUPZJFFRWPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzyl)-4-methylpentanoic acid is an organic compound with a complex structure that includes a methoxybenzyl group and a methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-4-methylpentanoic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction followed by reduction and further functional group modifications . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Methoxybenzyl)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzyl)-4-methylpentanoic acid: Unique due to its specific structure and functional groups.

    4-Methoxybenzyl alcohol: Similar in structure but lacks the pentanoic acid moiety.

    4-Methoxybenzoic acid: Contains the methoxybenzyl group but differs in the acid component.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4-methylpentanoic acid

InChI

InChI=1S/C14H20O3/c1-10(2)12(9-14(15)16)8-11-4-6-13(17-3)7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,15,16)

InChI Key

FNMUPZJFFRWPEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)OC)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.